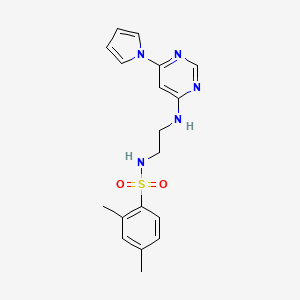

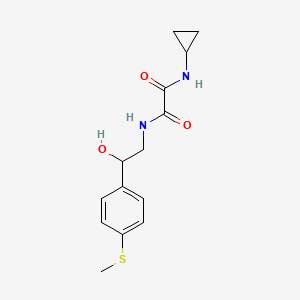

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopropyl-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide, also known as CTB, is a chemical compound with potential applications in scientific research.

Applications De Recherche Scientifique

Polyamine Catabolism and Antitumor Agents

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, has been identified as an antitumor agent. It exhibits phenotype-specific cytotoxic activity and induces programmed cell death (PCD) in sensitive cell types by superinducing the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). The production of H2O2 as a result of the catalysis of polyamines by the SSAT/polyamine oxidase (PAO) pathway suggests its potential role in oxidative stress and cytotoxicity in sensitive cells, leading to PCD. This discovery indicates a new mechanism for selective cytotoxicity and provides insight into a new class of antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

Anxiolytic-Like Effects of Allosteric Modulators

Another significant application is found in the study of anxiolytic-like activity. PHCCC, an allosteric modulator of metabotropic glutamate4 receptors (mGlu4), showed significant, dose-dependent anticonflict effects without affecting the threshold current or water intake, indicating that positive allosteric modulation of mGlu4 receptors could be a therapeutic approach to anxiety (Stachowicz, Kłak, Kłodzińska, Chojnacka-wójcik, & Pilc, 2004).

Ethylene Inhibition in Plant Growth

In the field of botany, 1-methylcyclopropene (1-MCP) is recognized as an inhibitor of ethylene action, which is crucial for understanding ethylene's role in plants. It prevents ethylene effects in fruits, vegetables, and floriculture crops. Effective concentrations range from 2.5 nl l^-1 to 1 m ll^-1, indicating its potential use in enhancing the commercial life of fruits and vegetables, as well as in floriculture (Blankenship & Dole, 2003).

Polymer Chemistry Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst. This process, conducted in the presence of cyclodextrine at room temperature in phosphate buffer (pH 7), resulted in cross-linked oligomers via free radical polymerization, demonstrating the application of cyclopropyl compounds in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Propriétés

IUPAC Name |

N'-cyclopropyl-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-20-11-6-2-9(3-7-11)12(17)8-15-13(18)14(19)16-10-4-5-10/h2-3,6-7,10,12,17H,4-5,8H2,1H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXMMJDEXUWJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)

![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)

![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)

![2-(2-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683620.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2683621.png)

![(2R)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2683626.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)